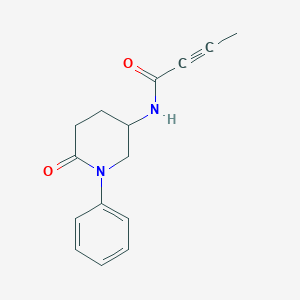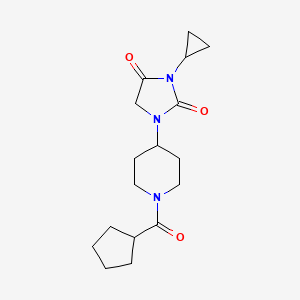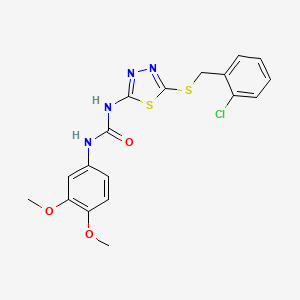
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that has gained significant attention in the scientific research community due to its potential use in various applications.
Mechanism of Action
The mechanism of action of N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is not fully understood. However, it is believed to inhibit the growth of bacteria and fungi by disrupting their cell membranes. Additionally, it has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9.
Biochemical and Physiological Effects:
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been shown to have both biochemical and physiological effects. It has been found to decrease the expression of pro-inflammatory cytokines and increase the expression of anti-inflammatory cytokines. Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide in lab experiments is its broad-spectrum antimicrobial activity. It has also been shown to be effective against drug-resistant bacteria and fungi. However, one of the limitations of using this compound is its potential toxicity, which needs to be carefully evaluated before use.
Future Directions
There are several future directions for the research on N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide. One potential direction is to further investigate its anticancer properties and its potential use in cancer therapy. Additionally, more studies are needed to evaluate its toxicity and safety profile. Another potential direction is to study its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide is a chemical compound that has potential use in various scientific research applications. Its broad-spectrum antimicrobial activity and anticancer properties make it a promising candidate for further research. However, its potential toxicity and safety profile need to be carefully evaluated before use. Further research is needed to fully understand its mechanism of action and to explore its potential use in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide involves the reaction of 2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetic acid with thiosemicarbazide in the presence of acetic anhydride. The resulting product is then treated with potassium cyanide to obtain N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide.
Scientific Research Applications
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide has been extensively studied for its potential use in various scientific research applications. It has been found to exhibit antimicrobial activity against a wide range of bacteria and fungi. Additionally, it has been shown to possess anticancer properties and has been studied for its potential use in cancer therapy.
properties
IUPAC Name |
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2OS/c18-11-17(8-9-21-12-17)19-16(20)10-14-6-3-5-13-4-1-2-7-15(13)14/h1-2,4,7,14H,3,5-6,8-10,12H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLHDCKWMSFRXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=CC=CC=C2C1)CC(=O)NC3(CCSC3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-cyanothiolan-3-yl)-2-(1,2,3,4-tetrahydronaphthalen-1-yl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4,4-Difluorocyclohexyl)oxy]-5-fluoropyrimidine](/img/structure/B2674745.png)




![2-[1-(furan-2-ylmethyl)imidazol-2-yl]sulfanyl-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2674753.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2674755.png)
![N-[[1-(Pyridin-4-ylmethyl)piperidin-4-yl]methyl]prop-2-enamide](/img/structure/B2674757.png)


![1-methyl-2-(piperazin-1-yl)-1H-benzo[d]imidazole](/img/structure/B2674764.png)
![N-(3-chlorophenyl)-2-[4-(4-methylphenoxy)phenoxy]acetamide](/img/structure/B2674766.png)

